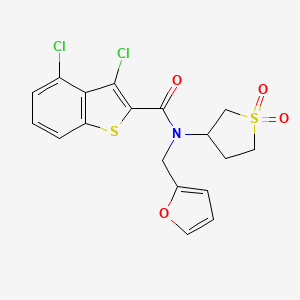

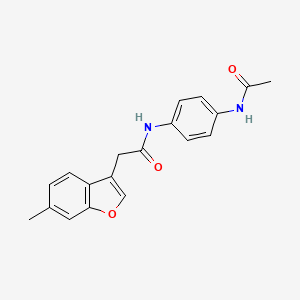

N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-acétamidophényl)-2-(6-méthyl-1-benzofuran-3-yl)acétamide est un composé organique synthétique caractérisé par sa structure unique, qui comprend un groupe acétamidophényle et une partie benzofurane. Ce composé est intéressant dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la N-(4-acétamidophényl)-2-(6-méthyl-1-benzofuran-3-yl)acétamide implique généralement des réactions organiques en plusieurs étapes.

-

Synthèse de 6-méthyl-1-benzofurane

Matériau de départ : 2-hydroxy-4-méthylbenzaldéhyde.

Réaction : Cyclisation utilisant un catalyseur acide tel que l'acide sulfurique pour former le 6-méthyl-1-benzofurane.

-

Formation de N-(4-acétamidophényl)-2-(6-méthyl-1-benzofuran-3-yl)acétamide

Matériau de départ : 6-méthyl-1-benzofurane.

Réaction : Acylation avec l'acide 4-acétamidophényl acétique en présence d'un agent de couplage comme EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et d'une base comme la triéthylamine.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).

Analyse Des Réactions Chimiques

Types de réactions

-

Oxydation

Réactifs : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃).

Conditions : Typiquement réalisées en solutions aqueuses acides ou basiques.

Produits : Dérivés oxydés du cycle benzofurane.

-

Réduction

Réactifs : Borohydrure de sodium (NaBH₄), hydrure de lithium et d'aluminium (LiAlH₄).

Conditions : Réalisées dans des solvants anhydres comme le tétrahydrofurane (THF).

Produits : Formes réduites du groupe acétamide.

-

Substitution

Réactifs : Agents halogénants comme la N-bromosuccinimide (NBS).

Conditions : Typiquement réalisées dans des solvants organiques tels que le dichlorométhane (DCM).

Produits : Dérivés halogénés du cycle benzofurane.

Applications de la recherche scientifique

Chimie

En chimie, la N-(4-acétamidophényl)-2-(6-méthyl-1-benzofuran-3-yl)acétamide est utilisée comme brique de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui en fait un intermédiaire polyvalent en synthèse organique.

Biologie

Biologiquement, ce composé est étudié pour son potentiel en tant que pharmacophore. Il peut être modifié pour améliorer son interaction avec les cibles biologiques, ce qui en fait un candidat au développement de médicaments.

Médecine

En chimie médicinale, la N-(4-acétamidophényl)-2-(6-méthyl-1-benzofuran-3-yl)acétamide est étudiée pour ses effets thérapeutiques potentiels. Elle peut présenter des propriétés anti-inflammatoires, analgésiques ou antimicrobiennes, bien que des études détaillées soient nécessaires pour confirmer ces activités.

Industrie

Industriellement, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme précurseur dans la synthèse de colorants, de polymères et d'autres produits chimiques spécialisés.

Mécanisme d'action

Le mécanisme d'action de la N-(4-acétamidophényl)-2-(6-méthyl-1-benzofuran-3-yl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d'autres protéines impliquées dans des voies biologiques. La partie benzofurane peut faciliter la liaison aux poches hydrophobes, tandis que le groupe acétamidophényle pourrait interagir avec les résidus polaires, améliorant l'affinité de liaison et la spécificité globales du composé.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential as a pharmacophore. It can be modified to enhance its interaction with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or antimicrobial properties, although detailed studies are required to confirm these activities.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, polymers, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The benzofuran moiety may facilitate binding to hydrophobic pockets, while the acetamidophenyl group could interact with polar residues, enhancing the compound’s overall binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Composés similaires

N-(4-acétamidophényl)-2-(benzofuran-3-yl)acétamide : Manque le groupe méthyle sur le cycle benzofurane.

N-(4-acétamidophényl)-2-(6-chloro-1-benzofuran-3-yl)acétamide : Contient un atome de chlore au lieu d'un groupe méthyle.

N-(4-acétamidophényl)-2-(6-méthyl-1-benzothiophène-3-yl)acétamide : Le cycle benzofurane est remplacé par un cycle benzothiophène.

Unicité

La N-(4-acétamidophényl)-2-(6-méthyl-1-benzofuran-3-yl)acétamide est unique en raison de la présence du groupe 6-méthyle sur le cycle benzofurane, ce qui peut influencer sa réactivité chimique et son activité biologique. Cette caractéristique structurelle peut améliorer ses propriétés de liaison et sa spécificité par rapport aux composés similaires.

Propriétés

Formule moléculaire |

C19H18N2O3 |

|---|---|

Poids moléculaire |

322.4 g/mol |

Nom IUPAC |

N-(4-acetamidophenyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C19H18N2O3/c1-12-3-8-17-14(11-24-18(17)9-12)10-19(23)21-16-6-4-15(5-7-16)20-13(2)22/h3-9,11H,10H2,1-2H3,(H,20,22)(H,21,23) |

Clé InChI |

NJWPHZYMJMCWRW-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2,4-dimethoxyphenyl)-N-methyl-2-(8-methylchromeno[4,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B11416582.png)

![N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B11416586.png)

![1'-methyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11416594.png)

![1-[2-(4-methylphenoxy)ethyl]-2-(3-methylphenyl)-1H-benzimidazole](/img/structure/B11416598.png)

![Ethyl 3,5-dimethyl-4-[(3,3,5-trimethylcyclohexyl)carbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B11416609.png)

![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide](/img/structure/B11416616.png)

![2-[3-(3-chloro-4-fluorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide](/img/structure/B11416620.png)

![7-(3-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416622.png)

![7-(4-fluorophenyl)-3-(furan-2-yl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416625.png)

![1-(2-chlorophenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11416627.png)

![N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B11416632.png)

![4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11416653.png)